2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2,6-difluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form hydrogenated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-chloro-2,6-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-iodo-2,6-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-methyl-2,6-difluorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and difluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C8H4BrF2N3S |
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Molecular Weight |
292.11 g/mol |
IUPAC Name |
5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4BrF2N3S/c9-3-1-2-4(10)5(6(3)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
SLJICGNVZXCXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=NN=C(S2)N)F)Br |
Origin of Product |
United States |
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